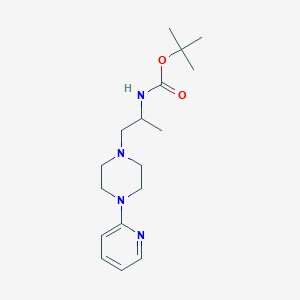![molecular formula C21H31ClN6O4S B11828801 [(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)
[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-9bMS, also known as ®-9-bromo-10-methyl-9,10-dihydro-9,10-ethanoanthracene, is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is notable for its unique structural features, which include a bromine atom and a methyl group attached to an anthracene derivative. The chirality of ®-9bMS makes it an important molecule for studying stereochemical effects in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-9bMS typically involves the bromination of 10-methyl-9,10-dihydro-9,10-ethanoanthracene. This can be achieved through the reaction of the parent compound with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-9bMS may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity ®-9bMS.
化学反応の分析
Types of Reactions
®-9bMS undergoes various types of chemical reactions, including:
Oxidation: The bromine atom in ®-9bMS can be oxidized to form corresponding bromine oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromine oxides, while reduction results in the formation of the parent hydrocarbon. Substitution reactions produce various functionalized derivatives of ®-9bMS.
科学的研究の応用
®-9bMS has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: ®-9bMS derivatives are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of ®-9bMS involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
類似化合物との比較
®-9bMS can be compared with other similar compounds, such as:
(S)-9bMS: The enantiomer of ®-9bMS, which has different stereochemical properties and biological activities.
9-bromo-10-methyl-9,10-dihydroanthracene: A non-chiral analog that lacks the ethano bridge, resulting in different reactivity and applications.
10-methyl-9,10-dihydro-9,10-ethanoanthracene: The parent compound without the bromine atom, used as a precursor in the synthesis of ®-9bMS.
The uniqueness of ®-9bMS lies in its chiral nature and the presence of both the bromine atom and the ethano bridge, which confer distinct chemical and biological properties.
特性
分子式 |
C21H31ClN6O4S |
|---|---|
分子量 |
499.0 g/mol |
IUPAC名 |
5-chloro-2-N-[4-(4-methylpiperazin-1-yl)phenyl]-4-N-[[(2R)-oxolan-2-yl]methyl]pyrimidine-2,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C20H27ClN6O.CH4O3S/c1-26-8-10-27(11-9-26)16-6-4-15(5-7-16)24-20-23-14-18(21)19(25-20)22-13-17-3-2-12-28-17;1-5(2,3)4/h4-7,14,17H,2-3,8-13H2,1H3,(H2,22,23,24,25);1H3,(H,2,3,4)/t17-;/m1./s1 |
InChIキー |
XUIDATLQOQYHBD-UNTBIKODSA-N |
異性体SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC[C@H]4CCCO4)Cl.CS(=O)(=O)O |
正規SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NCC4CCCO4)Cl.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11828722.png)
![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)
![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)


![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
![(3aS,6S,8aR)-3-methyl-6-phenyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]furo[3,4-b]pyridine](/img/structure/B11828742.png)
![tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828747.png)



![(1S,4S,10S)-12-(4-methylphenyl)sulfonyl-3,12-diazatetracyclo[8.3.0.01,3.04,8]tridec-8-ene](/img/structure/B11828796.png)
